

A Comparative Guide to Lipase Selectivities for Triglyceride Synthesis

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Compound of Interest

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The enzymatic synthesis of triglycerides (TGs), particularly structured lipids (SLs) with specific fatty acid compositions and positional distributions, has garnered significant attention in the food, pharmaceutical, and cosmetic industries. Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are the primary biocatalysts for these reactions due to their high selectivity, which allows for the production of tailor-made TGs under mild conditions.[1] This guide provides a detailed comparison of different lipase selectivities, supported by experimental data, to aid researchers in selecting the optimal enzyme for their triglyceride synthesis needs.

Understanding Lipase Selectivity

Lipase selectivity is a crucial characteristic that dictates the outcome of TG synthesis. It can be categorized into three main types:

- Regioselectivity: This refers to the lipase's preference for specific positions on the glycerol backbone of the triglyceride.[2]
 - sn-1,3-specific lipases exclusively catalyze reactions at the outer positions (sn-1 and sn-3) of the glycerol molecule. This is the most common form of regioselectivity among lipases.
 [2][3]
 - sn-2-specific lipases show a preference for the central sn-2 position. These are rare in nature.[4]



- Non-specific (or random) lipases can act on all three positions of the glycerol backbone.[3]
- Fatty Acid Selectivity (Typoselectivity): This is the preference of a lipase for certain types of fatty acids based on their chemical structure, such as chain length (short, medium, or long), degree of saturation (saturated vs. unsaturated), and the geometry of double bonds (cis vs. trans).[1]
- Stereoselectivity: This refers to the ability of a lipase to differentiate between the two outer positions, sn-1 and sn-3, which are stereochemically distinct in a prochiral triglyceride. For instance, some lipases are more active at the sn-1 position than the sn-3 position.[6][7]

Comparison of Common Lipases for Triglyceride Synthesis

The choice of lipase is critical for achieving the desired triglyceride structure. The following table summarizes the selectivities of several commercially important lipases.



Lipase Source	Commercial Name(s)	Regioselectivity	Fatty Acid Preference & Notes
Rhizomucor miehei	Lipozyme RM IM	sn-1,3 specific	Prefers medium-chain fatty acids (C8-C12). [8][9] Exhibits higher activity at the sn-1 position over the sn-3 (stereoselective), especially at low water activity.[6][7]
Thermomyces lanuginosus	Lipozyme TL IM	sn-1,3 specific	Shows high activity for medium-chain fatty acids (C12-C14).[9] Widely used for producing structured lipids like cocoa butter equivalents.[10]
Rhizopus oryzae	Lipase D	sn-1,3 specific	Effective for producing 2-monoglycerides in alcoholysis reactions. [8] Shows a higher preference for oleic acid (unsaturated C18:1) over stearic acid (saturated C18:0).[11]
Candida antarctica Lipase B	Novozym 435	Non-specific	Broad substrate specificity but often favors medium-chain fatty acids (C6-C16). [9] Its non-specificity can be advantageous in esterification to produce MLM lipids



			with high yields (e.g., 72.19%).[8]
Janibacter sp.	Lipase MAJ1	sn-1,3 specific	A novel lipase shown to be highly effective for synthesizing long- medium-long (LML) type structured lipids with high purity.[12]
Adipose Triglyceride Lipase (ATGL)	(Not commercially used for synthesis)	sn-2 specific (without co-activator)	Primarily a hydrolytic enzyme in metabolism. In the absence of its coactivator CGI-58, it selectively hydrolyzes the sn-2 position.[4]

Visualizing Lipase Regioselectivity

The diagram below illustrates how different lipases act on a triglyceride molecule based on their regioselectivity.

Caption: Action of different lipase types on a triglyceride.

Performance Data in Triglyceride Synthesis

The effectiveness of a lipase is quantified by the degree of fatty acid incorporation or the yield of the desired structured lipid. The following tables summarize experimental data from various studies.

Table 1: Fatty Acid Incorporation via Acidolysis

This table shows the incorporation of a specific fatty acid into an existing oil, a common method for producing structured lipids.



Lipase	Oil Substrate	Fatty Acid Donor	Max. Incorporation (mol%)	Reference
Lipozyme TL IM	Canola Oil	Caprylic Acid (C8:0)	37.2%	[13]
Novozym 435	Canola Oil	Caprylic Acid (C8:0)	38.5%	[13]
Lipozyme RM IM	Grapeseed Oil	Capric Acid (C10:0)	34.5%	[14]
Lipozyme TL IM	Avocado Oil	Caprylic Acid (C8:0)	29.2%	[8]

Table 2: Yield of Medium-Long-Medium (MLM) Structured Lipids

This table compares the final yield of MLM-type triglycerides, which are synthesized for specific nutritional properties.

Lipase	Synthesis Method	Substrates	Product Yield	Reference
Novozym 435	Esterification	Glycerol, Caprylic/Capric/ Oleic Acids	72.19% MLCT ¹	[8]
Lipozyme RM IM	Esterification	Glycerol, Stearic/Capric Acids	58.0% MLCT ¹	[8]
Lipozyme RM IM	Interesterification	C. camphora Oil & Camellia Oil	68.05% MCFA ² at sn-1,3	[8]
Lipase MAJ1	Interesterification	Methyl Palmitate & Tricaprylin	44.3% LML- TAGs³	[12]



¹ MLCT: Medium- and Long-Chain Triacylglycerol ² MCFA: Medium-Chain Fatty Acid ³ LML-TAGs: Long-Medium-Long Triacylglycerols

Experimental Protocols

1. General Protocol for Lipase-Catalyzed Acidolysis

This protocol describes a typical batch reaction for incorporating a new fatty acid into a triglyceride.

Materials:

- Immobilized lipase (e.g., Lipozyme TL IM, Novozym 435)
- Triglyceride source (e.g., vegetable oil)
- Free fatty acid (e.g., caprylic acid)
- Organic solvent (e.g., hexane) or solvent-free system
- Shaking incubator or stirred-tank reactor

Methodology:

- Substrate Preparation: Dissolve the triglyceride oil and the desired free fatty acid in the solvent (if used) in a sealed reaction vessel. A typical molar ratio of oil to fatty acid is 1:2 or higher to drive the reaction forward.[14]
- Enzymatic Reaction: Add the immobilized lipase to the substrate mixture. The enzyme load is typically between 5-12% of the total substrate weight.[13][14]
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40-65°C) with constant agitation for a specified duration (e.g., 6-48 hours).[13][14]
- Reaction Termination: Stop the reaction by filtering out the immobilized enzyme. The enzyme can often be washed and reused.



 Product Purification: Remove the unreacted free fatty acids and solvent (if applicable), often through distillation or column chromatography.

2. Analysis of Reaction Products

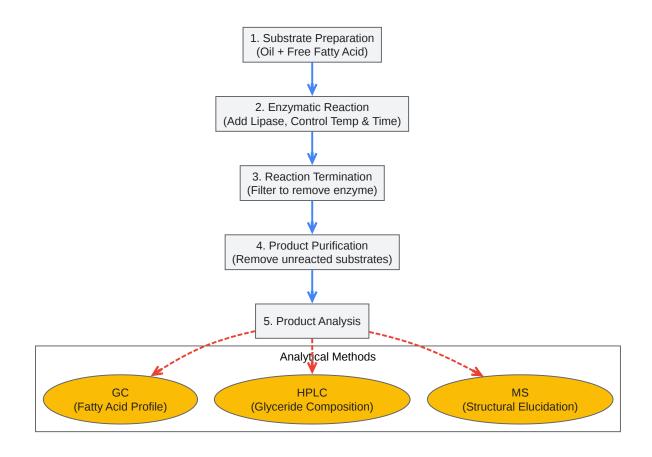
Determining the structure and composition of the synthesized triglycerides is essential for evaluating the lipase's selectivity and reaction efficiency.

- Gas Chromatography (GC): Used to determine the overall fatty acid composition of the final product after converting the triglycerides to fatty acid methyl esters (FAMEs).
- High-Performance Liquid Chromatography (HPLC): A powerful tool for separating and quantifying the different glyceride species (TGs, diglycerides, monoglycerides).[6][7]
 Specialized columns, such as silver-ion or C28 columns, can be used to separate positional isomers (e.g., OPO from OOP).[15]
- Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), MS provides
 detailed structural information, including the identification of specific fatty acids and their
 positions on the glycerol backbone.[16][17]
- Pancreatic Lipase Digestion: A classic method for determining positional distribution.
 Pancreatic lipase is strictly sn-1,3 specific, hydrolyzing fatty acids from the outer positions.
 Subsequent analysis of the remaining 2-monoglyceride reveals the fatty acid composition at the sn-2 position.[18]

Visualizing the Experimental Workflow

The following diagram outlines the key steps in a typical experiment to synthesize and analyze structured lipids.





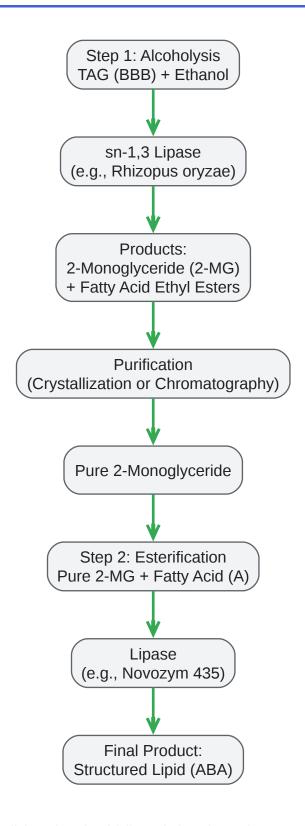
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Caption: Workflow for enzymatic synthesis and analysis.

Two-Step Synthesis of ABA-Type Structured Lipids

For producing highly pure structured lipids of the ABA type (where A is one fatty acid and B is another), a two-step enzymatic process is often employed. This method leverages the high specificity of sn-1,3 lipases to achieve a level of purity difficult to obtain in a single step.[8]





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Caption: Two-step synthesis of ABA-type structured lipids.



This two-step approach is particularly useful for producing high-purity human milk fat substitutes or cocoa butter equivalents, where a specific fatty acid (like palmitic or oleic acid) must be precisely located at the sn-2 position.[8][19]

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Immobilized Candida antarctica lipase B as an sn-1,3 regiospecific biocatalyst for the interesterification of triacylglycerols with fatty acid ethyl esters PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the substrate and stereo/regioselectivity of adipose triglyceride lipase, hormone-sensitive lipase, and diacylglycerol-O-acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. researchgate.net [researchgate.net]
- 8. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM)
 Structured Lipids A Review PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enzymatic interesterification of butterfat with rapeseed oil in a continuous packed bed reactor PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A novel sn-1,3 specific lipase from Janibacter sp. as catalysts for the high-yield synthesis of long-medium-long type structured triacylglycerols PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]



- 15. Development of Analytical Methods and Nutritional Studies Using Synthetic Fatty Acids and Triacylglycerols [jstage.jst.go.jp]
- 16. Structural Analysis of Triacylglycerols by Using a MALDI-TOF/TOF System with Monoisotopic Precursor Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Triglyceride (TAG) Analysis Service Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 18. aocs.org [aocs.org]
- 19. aocs.org [aocs.org]
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